molecular formula C18H19N3O2S B2943203 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034460-07-4

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2943203
CAS No.: 2034460-07-4
M. Wt: 341.43
InChI Key: GAFNSXUGIZSUHP-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide is a synthetic chemical compound designed for research and development purposes. This molecule features a 1H-pyrrolo[2,3-c]pyridin-7(6H)-one core structure, a privileged scaffold in medicinal chemistry known for its potential in modulating protein-protein interactions, particularly with bromodomain-containing proteins . The structure is further elaborated with a 2-(methylthio)benzamide group connected via an ethyl linker, which may influence its binding affinity and selectivity. Compounds based on the pyrrolo[2,3-c]pyridine core, such as the clinical candidate ABBV-075 (Mivebresib), have demonstrated substantial research interest as potent and orally available inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins . These inhibitors play a significant role in epigenetic regulation, and their study is relevant to oncology and inflammatory disease research. The specific substitution pattern on this compound suggests it is a valuable chemical tool for exploring structure-activity relationships (SAR) within this class of molecules, potentially leading to novel therapeutic insights. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-20-10-7-13-8-11-21(18(23)16(13)20)12-9-19-17(22)14-5-3-4-6-15(14)24-2/h3-8,10-11H,9,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFNSXUGIZSUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available reagents such as 2-(methylthio)benzoic acid and 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.

  • Key Steps

    • Amidation: : The 2-(methylthio)benzoic acid is first converted to an activated ester or acid chloride.

    • Coupling Reaction: : This activated intermediate is then coupled with 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-amine under controlled conditions to form the amide bond.

  • Purification: : The final product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to enhance yield and purity, including:

  • High-throughput reactors: : For scaling up the amidation and coupling reactions.

  • Automated purification systems: : For efficient and consistent product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially targeting the thioether group, converting it to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions might involve the amide group, possibly converting it to an amine.

  • Substitution: : Substitution reactions could occur at the aromatic rings or the pyrrolo-pyridine core.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reagents: : Various halogenating agents, electrophiles for electrophilic aromatic substitution.

Major Products Formed

  • Oxidation: : Conversion to sulfoxides or sulfones.

  • Reduction: : Formation of primary or secondary amines.

  • Substitution: : Introduction of new functional groups on the aromatic or pyrrolo-pyridine rings.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound's structure makes it a candidate for use as a ligand in coordination chemistry.

  • Molecular Probes: : Its unique features allow it to serve as a molecular probe in various chemical analyses.

Biology

  • Enzyme Inhibition: : Potential as an inhibitor for specific enzymes due to its structural components.

  • Receptor Binding: : Can be studied for its affinity and interaction with various biological receptors.

Medicine

  • Drug Development: : Potential application in the development of new therapeutic agents targeting specific diseases.

  • Biomarker Discovery: : Useful in identifying new biomarkers due to its distinct interactions with biological systems.

Industry

  • Material Science: : Utilized in the development of new materials with specific desired properties.

  • Pharmaceutical Synthesis: : Used as an intermediate or starting material for the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The precise mechanism of action involves:

  • Molecular Targets: : Interaction with specific proteins, enzymes, or receptors within biological systems.

  • Pathways Involved: : Modulation of signaling pathways, inhibition of enzymatic activity, or altering receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo[2,3-c]pyridine Cores

(a) 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide ()
  • Key Differences :
    • Substitution at pyrrolopyridine N1: Benzyl vs. methyl in the target compound.
    • Amide linkage: Acetamide vs. ethyl-linked benzamide.
    • Substituent on aromatic ring: 2-methoxy vs. 2-methylthio.
  • The methoxy group offers electron-donating effects, contrasting with the electron-rich methylthio group.
(b) 2-Chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide ()
  • Key Differences :
    • Substituents on benzamide: Chloro and fluoro at positions 2 and 4 vs. methylthio at position 2.
  • Implications :
    • Halogen substituents enhance electronegativity, possibly improving hydrogen bonding but reducing lipophilicity compared to methylthio.
(c) N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide ()
  • Key Differences :
    • Aromatic moiety: Coumarin (chromene) vs. benzamide.

Pyrazolo[3,4-b]pyridine-Based Analogues

(a) 2-Chloro-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (7c) and 2-Methoxy Analogue (7e) ()
  • Key Differences :
    • Core structure: Pyrazolo[3,4-b]pyridine vs. pyrrolo[2,3-c]pyridine.
    • Substituents: Chloro or methoxy vs. methylthio.
  • Implications :
    • Pyrazolo cores may exhibit different hydrogen-bonding patterns due to additional nitrogen atoms.
    • Methoxy and chloro groups alter electronic properties, with methoxy being electron-donating and chloro electron-withdrawing.

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) ()
  • Key Differences: Core structure: Tetrahydroimidazo[1,2-a]pyridine vs. pyrrolopyridine. Substituents: Nitrophenyl, cyano, and ester groups.

Data Table: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents IR (C=O) (cm⁻¹)
Target Compound C₁₉H₂₀N₄O₂S 376.45 Pyrrolo[2,3-c]pyridine 2-(Methylthio)benzamide ~1685 (est.)
2-(1-Benzyl-7-oxo-pyrrolo[2,3-c]pyridin-6-yl)-N-(2-methoxyphenyl)acetamide () C₂₅H₂₄N₄O₃ 428.49 Pyrrolo[2,3-c]pyridine 2-Methoxyphenylacetamide N/A
2-Chloro-4-fluoro-N-(2-(1-methyl-7-oxo-pyrrolo[2,3-c]pyridin-6-yl)ethyl)benzamide () C₁₇H₁₅ClFN₃O₂ 347.78 Pyrrolo[2,3-c]pyridine 2-Chloro-4-fluorobenzamide ~1685 (est.)
2-Chloro-N-(4,6-dimethyl-pyrazolo[3,4-b]pyridin-3-yl)benzamide (7c, ) C₁₅H₁₃ClN₄O 300.74 Pyrazolo[3,4-b]pyridine 2-Chlorobenzamide 1685

Key Research Findings and Implications

  • Electronic Effects : The methylthio group in the target compound provides moderate electron-donating properties, balancing lipophilicity and metabolic stability compared to halogens or methoxy groups .
  • Synthetic Accessibility : Amide coupling methods used for pyrazolo[3,4-b]pyridine derivatives () are likely applicable to the target compound, though substituent compatibility must be verified .

Biological Activity

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyrrolo[2,3-c]pyridine moiety, which is often associated with various therapeutic effects.

  • Molecular Formula : C20_{20}H23_{23}N3_3O3_3S
  • Molecular Weight : 385.5 g/mol
  • CAS Number : 2034515-81-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's unique structural features allow it to modulate these targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo[2,3-c]pyridine scaffold. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AMCF71.88 ± 0.11
Compound BA3754.2
Compound CHCT1160.39 ± 0.06

These values indicate that certain derivatives exhibit potent anticancer activities, suggesting that this compound may share similar properties due to structural similarities.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in cancer progression and inflammation. For example:

  • Aurora-A kinase : Inhibition was observed with IC50_{50} values as low as 0.16 ± 0.03 µM in related compounds.
  • Cyclin-dependent kinases (CDKs) : Certain derivatives demonstrated significant inhibition against CDK2, indicating potential applications in cancer therapy.

Case Studies

A recent study explored the effects of this compound on breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a lead for further drug development.

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